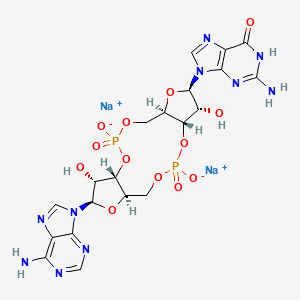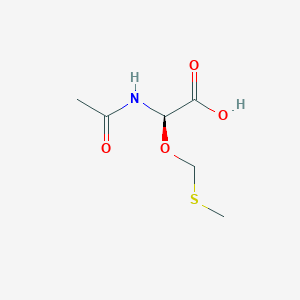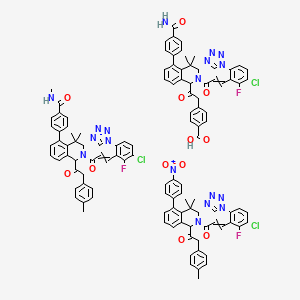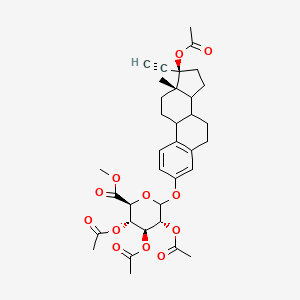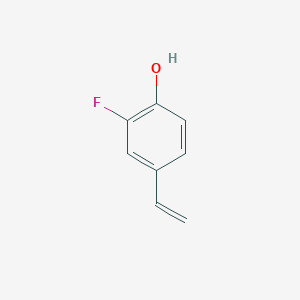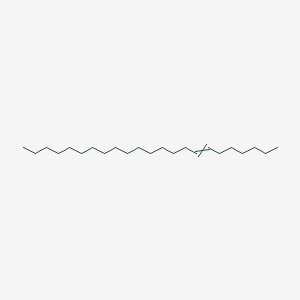
tricos-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricos-7-ene is a long-chain hydrocarbon with the molecular formula C23H46. It is an unsaturated hydrocarbon, specifically an alkene, characterized by a double bond located at the seventh carbon atom in the chain. This compound is known for its role as a pheromone in certain insect species, particularly in moths and flies, where it plays a crucial role in mating behaviors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricos-7-ene can be synthesized through various methods. One common approach involves the Wittig olefination reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, methyltriphenylphosphonium iodide can be converted to the ylide using potassium hexamethyldisilazide as the base, followed by the addition of an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as insect pheromone glands. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tricos-7-ene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound can convert the double bond into a single bond, forming tricosane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Tricosane.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
Tricos-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactions and mechanisms.
Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication in moths and flies.
Industry: Used in the formulation of pheromone-based pest control products, such as traps and lures.
Mecanismo De Acción
Tricos-7-ene exerts its effects primarily through its role as a pheromone. In insects, it is detected by specialized olfactory receptors located on the antennae. The binding of this compound to these receptors triggers a signaling cascade that ultimately leads to behavioral responses, such as attraction or mating. The molecular targets involved include specific olfactory receptor neurons and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tricos-9-ene (Muscalure): Another long-chain alkene used as a sex pheromone in houseflies.
Heptacosadiene: A compound with similar pheromone activity in certain insect species.
Uniqueness
Tricos-7-ene is unique in its specific double bond position, which imparts distinct chemical and biological properties. Its role in insect communication is highly specific, making it a valuable tool in pest management and behavioral studies .
Propiedades
IUPAC Name |
tricos-7-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCVIRCWSSJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
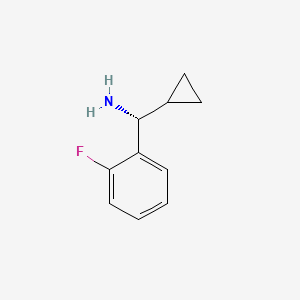
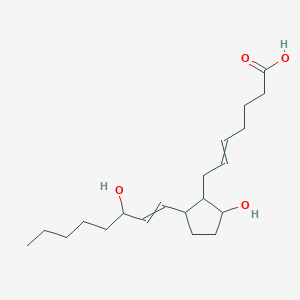
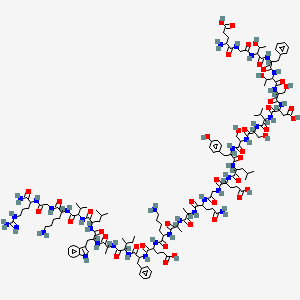
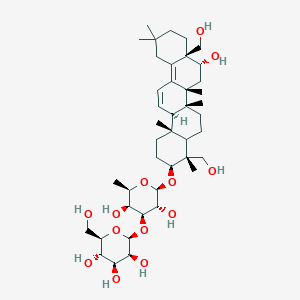
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
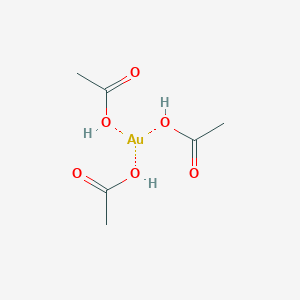
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
